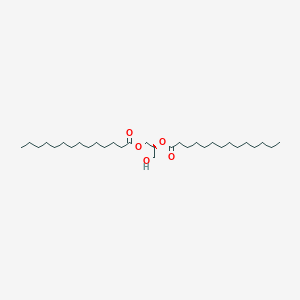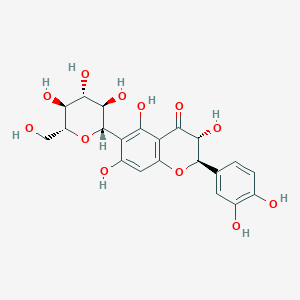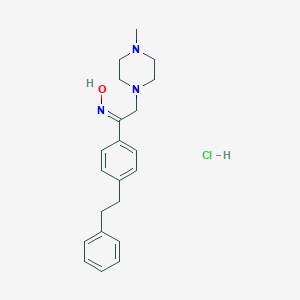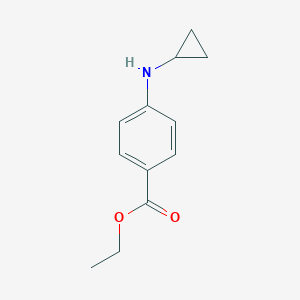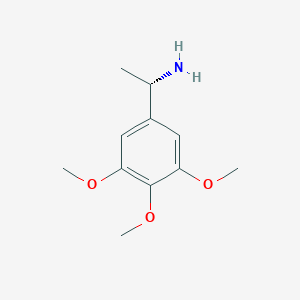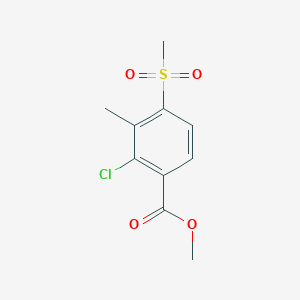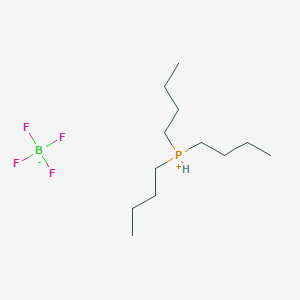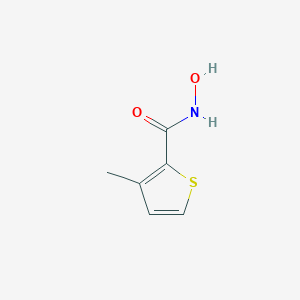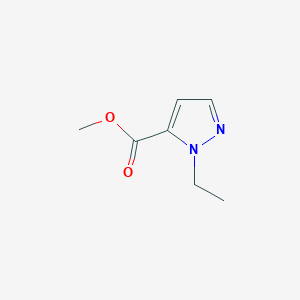
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride, also known as CMPI, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The purpose of
作用机制
The mechanism of action of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride involves the inhibition of CK2, which is a serine/threonine protein kinase that is involved in a variety of cellular processes. CK2 has been implicated in the regulation of cell growth, differentiation, and apoptosis, as well as DNA repair and transcriptional regulation. By inhibiting CK2, N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride can modulate these cellular processes and potentially provide insights into the role of CK2 in various diseases.
生化和生理效应
The biochemical and physiological effects of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride are largely dependent on the specific cellular context in which it is used. However, studies have shown that N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride can inhibit cell growth and induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride has been shown to modulate the inflammatory response in animal models, suggesting that it may have potential as an anti-inflammatory agent.
实验室实验的优点和局限性
One of the main advantages of using N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride in lab experiments is its selectivity for CK2. This allows researchers to specifically target this protein kinase and investigate its role in various cellular processes. Additionally, the well-established synthesis method for N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride allows for the production of large quantities of the compound for use in experiments. However, one limitation of using N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride is its potential off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride. One area of interest is the development of more selective CK2 inhibitors, which may have fewer off-target effects than N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride. Additionally, researchers may investigate the potential use of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride as an anticancer or anti-inflammatory agent in animal models. Finally, the role of CK2 in neurodegenerative diseases such as Alzheimer's and Parkinson's may be an area of future research for N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride.
合成方法
The synthesis of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride involves the reaction of 2-chloro-6-methylphenyl isocyanate with 4-pyridinylamine in the presence of a base. The resulting product is then treated with hydrochloric acid to form the monohydrochloride salt of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride. This synthesis method has been well-established in the literature and has been used to produce N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride in large quantities for scientific research.
科学研究应用
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride has been extensively studied for its potential use as a tool compound in scientific research. Its selectivity for CK2 makes it a valuable tool for studying the role of this protein kinase in various cellular processes. N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride has been used to investigate the role of CK2 in cancer, inflammation, and neurodegenerative diseases, among other areas of research.
属性
CAS 编号 |
124421-10-9 |
|---|---|
产品名称 |
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride |
分子式 |
C13H13Cl2N3O |
分子量 |
298.16 g/mol |
IUPAC 名称 |
1-(2-chloro-6-methylphenyl)-3-pyridin-4-ylurea;hydrochloride |
InChI |
InChI=1S/C13H12ClN3O.ClH/c1-9-3-2-4-11(14)12(9)17-13(18)16-10-5-7-15-8-6-10;/h2-8H,1H3,(H2,15,16,17,18);1H |
InChI 键 |
AQIVEWAADQUAHH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2.Cl |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2.Cl |
同义词 |
CI 953 CI-953 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



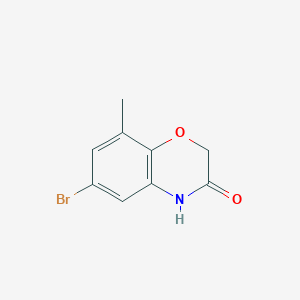
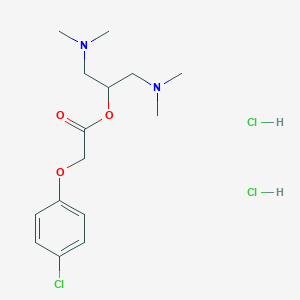
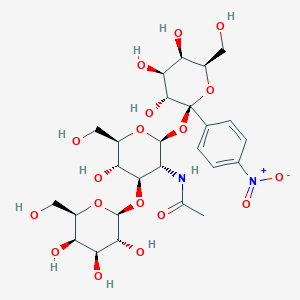
![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)
